molecular formula C15H10Br2O2 B3051353 1,3-Bis(4-bromophenyl)propane-1,3-dione CAS No. 33170-68-2

1,3-Bis(4-bromophenyl)propane-1,3-dione

Cat. No.: B3051353
CAS No.: 33170-68-2
M. Wt: 382.05 g/mol
InChI Key: HOVMFCOUXZBNBX-UHFFFAOYSA-N
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Description

1,3-Bis(4-bromophenyl)propane-1,3-dione is an organic compound with the molecular formula C15H10Br2O2. It is a chiral molecule known for its fluorescent properties and is often used in scientific research for the detection of metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-bromophenyl)propane-1,3-dione can be synthesized through a Pd-catalyzed Sonogashira-coupling reaction. This involves the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene with this compound . The reaction typically requires the presence of a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-bromophenyl)propane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with 1,4-dioctyloxy-2,5-diethynylbenzene yield conjugated polymers with fluorescent properties .

Mechanism of Action

The mechanism by which 1,3-bis(4-bromophenyl)propane-1,3-dione exerts its effects involves its ability to interact with metal ions. The compound’s fluorescent properties change upon binding with metal ions such as copper (II) and iron (III), making it useful for detecting these ions in various environments . The molecular targets include the metal ions themselves, and the pathways involve changes in fluorescence intensity and wavelength.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-bromophenyl)propane-1,3-dione is unique due to its specific fluorescent properties and high sensitivity for detecting metal ions . This makes it particularly valuable in scientific research for developing sensors and studying metal ion interactions.

Properties

IUPAC Name

1,3-bis(4-bromophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVMFCOUXZBNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186827
Record name 1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33170-68-2
Record name 1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033170682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanedione, 1,3-bis(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 1-liter three neck round bottom flask, 43 g (0.2 mol) methyl 4-bromobenzoic acid and 17.6 g (0.4 mol) sodium hydride were dissolved in 200 ml dried benzene and heated to 60° C. Next, 39.8 g (0.2 mol) 4-bromoacetophenone in 100 ml dry benzene was slowly added through a dropping funnel, and 1 ml methanol was added to the flask to initiate the reaction. After the mixture was refluxed overnight, the reaction was quenched by adding methanol and pouring it into ice water. The pH of the mixture was brought down to 7.0 using 5 N sulfuric acid. A solid was collected, washed with water, and recrystallized from benzene to give a light yellow product. Characterization. Yield: 30.3 g (40%). 1H NMR (300 MHz, CDCl3, 20° C., δ): 7.84 (d, 4H, ArH); 7.62 (d, 4H, ArH); 6.77 (s, 2H, CH2). EI-MS: 382 (M+), 301, 225, 183, 157.
Quantity
39.8 g
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reactant
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100 mL
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1 mL
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43 g
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17.6 g
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three
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200 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl-4-bromobenzoate and sodium methoxide in dry diethyl ether was stirred under an argon atmosphere After 30 min, a solution of 4′-bromoacetophenone in dry diethyl ether was then added drop-wise under stirring. The reaction mixture was stirred for 48 h under argon at room temperature. The muddy mixture was acidified and filtered under reduced pressure. The filtrate was washed with water until pH reaches about 7. The crude product was decolourized with activated charcoal and further purified by recrystallization from ethyl acetate. The white needle crystals obtained was dried in a vacuum oven at 40° C. for 24 h. Yield: 5.40 g (28.3%). M.P.: 193.2-195.4° C. The structure was confirmed by EI-MS, 1H NMR, 13C NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis.
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0 (± 1) mol
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reactant
Reaction Step One
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sodium methoxide
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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